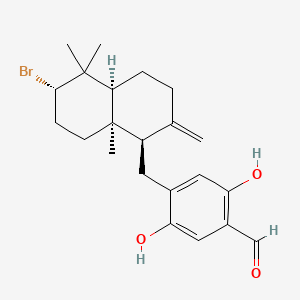

Peyssonol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Peyssonol A is a natural product found in Peyssonnelia with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis Research

The total synthesis of Peyssonol A has been a focal point in organic chemistry due to its complex structure and biological significance. Researchers have explored various synthetic routes to produce this compound efficiently.

Synthesis Approaches:

- Radical Cyclization: One prominent method involves intramolecular radical cyclization using samarium (II) iodide, which has shown promise in constructing the decalin framework essential for this compound's structure .

- Robinson Annulation: Another approach utilizes the Robinson annulation method to create necessary cyclic structures within the compound .

Pharmaceutical Applications

Given its inhibitory effects on HIV reverse transcriptases, this compound is being investigated as a potential candidate for developing new antiviral therapies. Its selective inhibition profile suggests it may be less likely to induce resistance compared to existing treatments.

Potential Therapeutic Uses:

- Antiviral Drug Development: The unique mechanism of action positions this compound as a promising lead compound for novel anti-HIV drugs that could enhance treatment regimens and improve patient outcomes.

- Combination Therapies: Its use in combination with other antiretroviral agents may enhance efficacy and reduce viral load in patients resistant to current therapies.

Case Studies and Research Findings

Several studies have documented the biological activity and synthesis of this compound, providing insights into its potential applications:

Analyse Chemischer Reaktionen

Synthetic Strategies for Peyssonol A

The total synthesis of this compound involves three primary routes, each targeting the decalin core and aromatic hydroquinone moiety.

Radical Cyclization Approach

This route focuses on constructing the decalin system via 6-exo-trig intramolecular radical cyclization (Scheme 1).

Challenges :

-

Low yields in radical cyclization due to competing pathways.

-

Stereochemical control of axial bromine introduction.

Ring-Closing Metathesis (RCM) Approach

This method utilizes Grubbs’ catalyst for decalin formation (Scheme 2).

Challenges :

-

Sensitivity of silyl enol ether to acidic conditions.

-

Steric hindrance during aromatic coupling.

Lewis Acid-Mediated Cyclization

Inspired by Laube’s zonarol synthesis, this route employs BF₃·OEt₂ for decalin formation (Scheme 3).

| Key Reaction | Conditions | Outcome |

|---|---|---|

| Epoxide cyclization | BF₃·OEt₂, CH₂Cl₂, -78°C | Decalin system (58) |

| Mn(OAc)₃ reductive cyclization | Mn(OAc)₃, AcOH, 80°C | Alternative pathway with 65% yield |

Challenges :

-

Competing epimerization during cyclization.

-

Limited scalability of Mn(OAc)₃-mediated steps.

Decalin Core Formation

-

Radical cyclization provided moderate yields but required stringent temperature control.

-

RCM offered better stereoselectivity but faced catalyst cost limitations.

-

Lewis acid methods achieved high regioselectivity but required chiral auxiliaries.

Aromatic Moiety Functionalization

-

Electrophilic bromination of the hydroquinone ring proved challenging due to steric hindrance.

-

Mukaiyama reaction attempts (for coupling) failed, necessitating alternative strategies like Suzuki-Miyaura coupling .

Stereochemical Considerations

Eigenschaften

CAS-Nummer |

156848-67-8 |

|---|---|

Molekularformel |

C22H29BrO3 |

Molekulargewicht |

421.4 g/mol |

IUPAC-Name |

4-[[(1R,4aS,6S,8aR)-6-bromo-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C22H29BrO3/c1-13-5-6-19-21(2,3)20(23)7-8-22(19,4)16(13)9-14-10-18(26)15(12-24)11-17(14)25/h10-12,16,19-20,25-26H,1,5-9H2,2-4H3/t16-,19-,20+,22-/m1/s1 |

InChI-Schlüssel |

KYHAUNCXNLJHDG-ALOBAPJISA-N |

SMILES |

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@H]1CCC(=C)[C@H]2CC3=CC(=C(C=C3O)C=O)O)(C)C)Br |

Kanonische SMILES |

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C |

Key on ui other cas no. |

156848-67-8 |

Synonyme |

peyssonol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.